molecular formula C22H17NO2 B14210835 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-41-9

1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione

Cat. No.: B14210835
CAS No.: 830924-41-9
M. Wt: 327.4 g/mol
InChI Key: PHXRXALXELIMRN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation reaction, where 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole reacts with various aromatic aldehydes under ultrasound-assisted or solvent-free conditions . The reaction is carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and environmental considerations. Solvent-free methods are particularly advantageous in industrial settings as they reduce the use of hazardous solvents and lower production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, manganese(III) acetate.

    Reduction: Sodium borohydride.

    Substitution: Iodine, aluminum chloride, ultrasonic irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring.

Scientific Research Applications

1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS). This leads to the activation of the intrinsic apoptosis pathway, involving caspase 9 and the Bax/Bcl-2 pathway . The compound targets cancer cells, promoting cell death and reducing cell viability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione stands out due to its specific structural features that enable it to effectively induce apoptosis in cancer cells. Its ability to promote ROS-mediated apoptosis through the intrinsic pathway makes it a unique and promising compound for therapeutic applications.

Properties

CAS No.

830924-41-9

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

1,3-dimethyl-2-(2-phenylethenyl)benzo[f]indole-4,9-dione

InChI

InChI=1S/C22H17NO2/c1-14-18(13-12-15-8-4-3-5-9-15)23(2)20-19(14)21(24)16-10-6-7-11-17(16)22(20)25/h3-13H,1-2H3

InChI Key

PHXRXALXELIMRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=O)C3=CC=CC=C3C2=O)C)C=CC4=CC=CC=C4

Origin of Product

United States

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